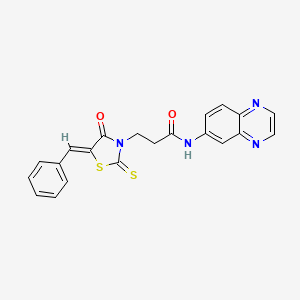

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(quinoxalin-6-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

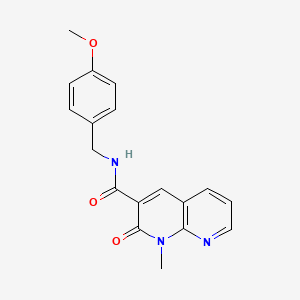

説明

Synthesis Analysis

The synthesis of thioxothiazolidin and quinoxalin derivatives involves several chemical reaction steps, including microwave-assisted synthesis and the cyclization of specific precursors. For instance, a related synthesis method involves the preparation of 4-Benzyl-2-(2-(4-oxo-2-thioxothiazolidin-5-ylidene)ethyl)-2H-1,4-benzoxazin-3(4H)-ones and 5-(2-(4-benzyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethylidene)thiazolidine-2,4-diones from 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives using microwave-assisted synthesis (Zidar, Kladnik, & Kikelj, 2009).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by various analytical techniques, including IR, ^1H NMR, and single-crystal X-ray diffraction. These studies provide detailed information on the molecular arrangement, bond lengths, angles, and overall geometry of the compounds, which is crucial for understanding their chemical behavior and reactivity (Liu, Shao-hua, Ling, Yun, & Yang, Xin-Ling, 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of thioxothiazolidin and quinoxalin derivatives are influenced by their molecular structure. These compounds participate in various chemical reactions, including cyclization and condensation, to produce molecules with potential biological activities. The presence of functional groups such as thioxo, oxo, and amide plays a significant role in their reactivity (Eldehna, Abo-Ashour, Nocentini, Gratteri, Eissa, Fares, Ismael, Ghabbour, Elaasser, Abdel‐Aziz, & Supuran, 2017).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystalline structure, are critical for their application in various fields. X-ray diffraction analysis provides insights into their crystalline structure, which is essential for the understanding of their stability and solubility characteristics (Khelloul, Toubal, Benhalima, Rahmani, Chouaih, Djafri, & Hamzaoui, 2016).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards other chemicals, and stability under various conditions, are fundamental aspects of these compounds. Studies on their chemical behavior under different conditions help in predicting their interaction with biological systems and potential applications in various fields (Ghorab, Ragab, Heiba, El-Gazzar, & El-Gazzar, 2011).

科学的研究の応用

Matrix Metalloproteinase Inhibitors

One area of application is the development of matrix metalloproteinase (MMP) inhibitors. For instance, derivatives combining benzisothiazole and 4-thiazolidinone frameworks have shown promise in affecting inflammatory/oxidative processes involving MMPs. These compounds have potential wound healing effects due to their ability to inhibit MMP-9, a key enzyme involved in tissue damage and inflammation, at nanomolar levels (Incerti et al., 2018).

Antimicrobial Activity

Another significant application is in antimicrobial research. Synthesized compounds, such as thiazolylamides, have demonstrated activity against S. aureus, indicating potential as novel antimicrobial agents (Frolov et al., 2017). This suggests their use in developing therapies against bacterial infections.

Supramolecular Structures and Binding Studies

Research into the supramolecular structures of thioxothiazolidin derivatives reveals insights into their hydrogen-bonded dimers, chains of rings, and sheets, which could be foundational for designing compounds with tailored physical and chemical properties for various scientific applications, including drug design and development (Delgado et al., 2005).

Anticancer Activity

The anticancer potential of 4-thiazolidinone derivatives containing the benzothiazole moiety has been explored, with some compounds exhibiting significant activity against various cancer cell lines. This opens avenues for the development of new chemotherapeutic agents (Havrylyuk et al., 2010).

特性

IUPAC Name |

3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-quinoxalin-6-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O2S2/c26-19(24-15-6-7-16-17(13-15)23-10-9-22-16)8-11-25-20(27)18(29-21(25)28)12-14-4-2-1-3-5-14/h1-7,9-10,12-13H,8,11H2,(H,24,26)/b18-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZWXRTWTYGYJO-PDGQHHTCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(quinoxalin-6-yl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2486470.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pyrazine-2-carboxamide](/img/structure/B2486472.png)

![8-(3-chlorophenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486476.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-butoxy-N-methylbenzamide](/img/structure/B2486478.png)

![(E)-3-(but-2-en-1-yl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2486479.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2486481.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2486489.png)

![[4-Benzyl-1-(2-fluoropyridine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B2486490.png)